Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
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Overview
Description
Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that features a cyclopentyl group attached to a tetrahydro-1,4-epiminonaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-1,4-epiminonaphthalene core, followed by the introduction of the cyclopentyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Cyclopentyl derivatives: Compounds with a cyclopentyl group often show similar chemical reactivity and applications.
Uniqueness
Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone stands out due to its specific combination of structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(cyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(11-5-1-2-6-11)17-14-9-10-15(17)13-8-4-3-7-12(13)14/h3-4,7-8,11,14-15H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAJJRUABEJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2C3CCC2C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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